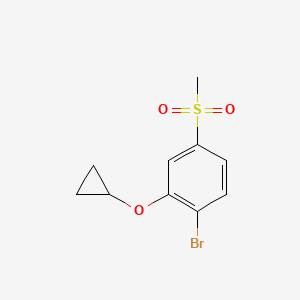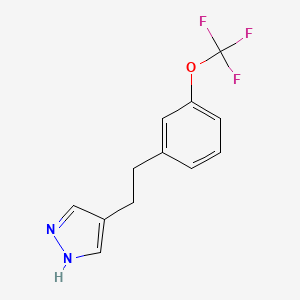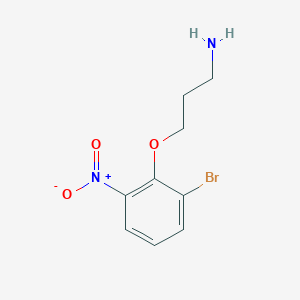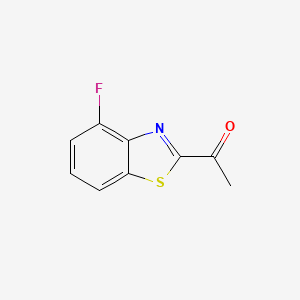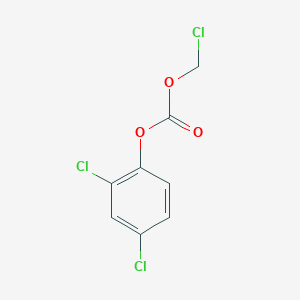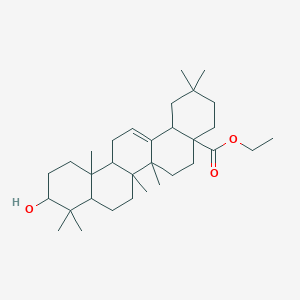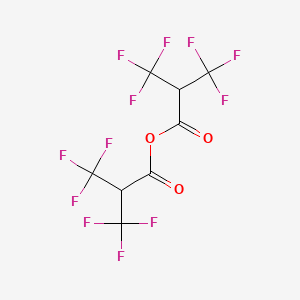
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride is a fluorinated organic compound with the molecular formula C6H2F6O3. It is known for its high reactivity and is used in various chemical synthesis processes. The presence of multiple fluorine atoms imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride typically involves the reaction of 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid with a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
(CF3)2CHCOOH+SOCl2→(CF3)2CHCOCl+SO2+HCl
The resulting acyl chloride is then treated with a base, such as triethylamine, to form the anhydride:
2(CF3)2CHCOCl+(C2H5)3N→(CF3)2CHCOOCO(CH3)2+(C2H5)3NHCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid.
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction: Can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Nucleophilic Substitution: Amines or alcohols in the presence of a base such as pyridine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid.
Nucleophilic Substitution: Amides and esters.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules, enhancing their chemical stability and bioavailability.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of drugs with improved metabolic stability.
Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride involves its high electrophilicity, which allows it to react readily with nucleophiles. The presence of electron-withdrawing fluorine atoms increases the compound’s reactivity, facilitating the formation of stable intermediates and products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic anhydride: Similar in structure but lacks the additional trifluoromethyl group.
Trifluoromethanesulfonic anhydride: Contains a sulfonyl group instead of a carbonyl group.
Hexafluoroacetone: Contains two trifluoromethyl groups but in a different structural arrangement.
Uniqueness
3,3,3-Trifluoro-2-(trifluoromethyl)propanoic anhydride is unique due to the presence of both trifluoromethyl and carbonyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high chemical stability.
Eigenschaften
CAS-Nummer |
13049-92-8 |
|---|---|
Molekularformel |
C8H2F12O3 |
Molekulargewicht |
374.08 g/mol |
IUPAC-Name |
[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl] 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C8H2F12O3/c9-5(10,11)1(6(12,13)14)3(21)23-4(22)2(7(15,16)17)8(18,19)20/h1-2H |
InChI-Schlüssel |
FCMLFBCCCKHRED-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)OC(=O)C(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)
